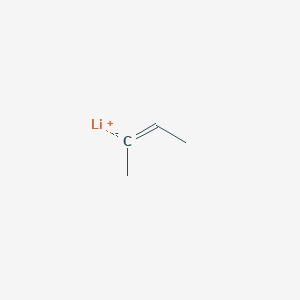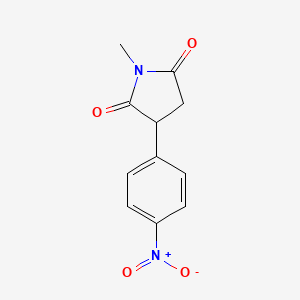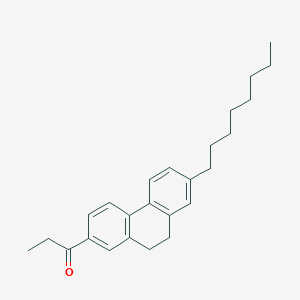![molecular formula C9H17O5PS B14622719 Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate CAS No. 57113-19-6](/img/structure/B14622719.png)
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is an organic compound that belongs to the class of phosphorothioates These compounds are characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate typically involves the reaction of a suitable alkene with diethoxyphosphorothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction parameters and reducing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphorothioyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine oxides .
Aplicaciones Científicas De Investigación
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2Z)-2-nonenoate
- Diethyl phosphorothioate
- Methyl (2Z)-3-[(diethoxyphosphoryl)methyl]benzoate
Uniqueness
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in various fields .
Propiedades
Número CAS |
57113-19-6 |
|---|---|
Fórmula molecular |
C9H17O5PS |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
methyl (Z)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3/b8-7- |
Clave InChI |
IPDDIRXDRFQIQW-FPLPWBNLSA-N |
SMILES isomérico |
CCOP(=S)(OCC)O/C(=C\C(=O)OC)/C |
SMILES canónico |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)

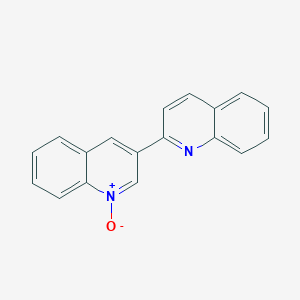
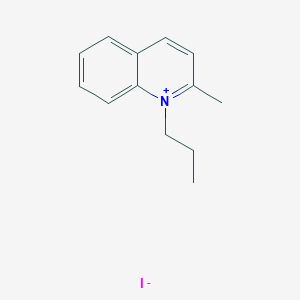
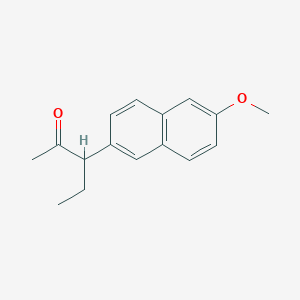
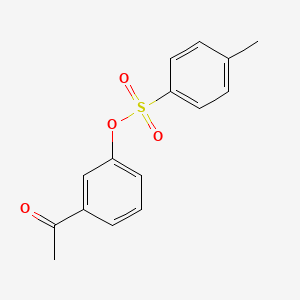

![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)

![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)

